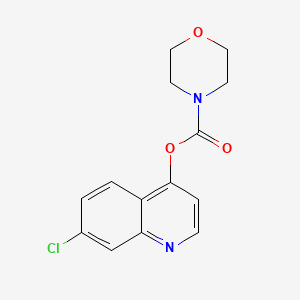

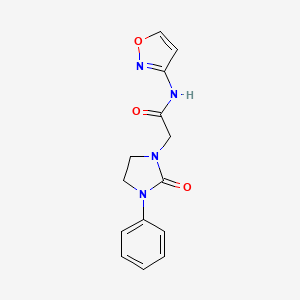

7-Chloroquinolin-4-yl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(7-chloroquinolin-4-yl) morpholine intermediate 1 was achieved in 80–90% of yield by the reaction between 4,7-dichloroquinoline and morpholine in the presence of dichloromethane at 0–5 °C temperature .Molecular Structure Analysis

The structures of the synthesized compounds including intermediates were confirmed by IR, 1 H NMR and 13 C NMR spectral studies .Chemical Reactions Analysis

The novel derivatives of 7-chloro-4-aminoquinoline were synthesized in a two-step reaction via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 . 1 H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .Scientific Research Applications

Drug Discovery: HIV Therapeutics

7-Chloroquinolin-4-yl morpholine-4-carboxylate: has been utilized in the synthesis of derivatives aimed at combating HIV. A notable study reported the creation of a compound that combined the 7-chloroquinoline scaffold with a 1,4-disubstituted 1,2,3-triazole, which was fully characterized and showed potential interaction with HIV reverse transcriptase . This enzyme is a target for developing new therapeutics against AIDS, making this compound a significant contribution to drug discovery in this field.

Organic Synthesis: Molecular Docking

The compound’s structure allows for computational studies to predict interactions with various biological targets. Molecular docking studies have been conducted to understand the binding efficiency and mode of interaction with HIV reverse transcriptase . This application is crucial for designing molecules with better efficacy and reduced side effects.

Pharmacokinetics: Drug-Likeness Evaluation

The physico-chemical properties of 7-Chloroquinolin-4-yl morpholine-4-carboxylate derivatives have been computed to evaluate their drug-likeness. This includes assessing parameters such as solubility, permeability, and stability, which are essential for a favorable pharmacokinetic profile .

Chemical Biology: Fluorogenic Label for Biomolecular Imaging

This compound may be used in the preparation of fluorogenic labels for biomolecular imaging. Such labels are vital for visualizing biological processes in real-time, aiding in the understanding of diseases at the molecular level .

Materials Science: Versatile Functional Group for Synthesis

The morpholine-4-carboxylate group in the compound provides a versatile functional group that can be used in the synthesis of various materials. This includes creating novel polymers or small molecules with specific properties for materials science applications .

Antimalarial and Anticancer Research

Derivatives of 7-Chloroquinolin-4-yl morpholine-4-carboxylate have been synthesized and evaluated for their antimalarial and anticancer activities. These studies are pivotal in the ongoing search for new treatments against these diseases .

Mechanism of Action

Target of Action

The primary targets of 7-Chloroquinolin-4-yl morpholine-4-carboxylate are malaria parasites and cancer cells . The compound has been found to have antimalarial and anticancer activities .

Mode of Action

The compound interacts with its targets by inhibiting heme crystallization , a crucial process for the survival of malaria parasites . It also exerts a cytotoxic effect on cancer cells

Biochemical Pathways

The compound affects the heme crystallization pathway in malaria parasites, leading to their death . In cancer cells, it likely interferes with cell cycle progression and fosters differentiation

Result of Action

The compound shows moderate to high antimalarial activity, with IC50 values less than 100 μM . It also exerts cytotoxic effects on various cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma) cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(7-chloroquinolin-4-yl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-10-1-2-11-12(9-10)16-4-3-13(11)20-14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUSKRQCUNUTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinolin-4-yl morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)

![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}quinoline](/img/structure/B2901886.png)

![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2901890.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2901896.png)

![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)

![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)